5-(Isopropylamino)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-propan-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3/c1-6(2)10-7-3-8-5-9-4-7/h3-6,10H,1-2H3 |
InChI Key |
ARFGKTYTQMYPCY-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CN=CN=C1 |
Canonical SMILES |
CC(C)NC1=CN=CN=C1 |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies of 5 Isopropylamino Pyrimidine and Its Analogues
Established Synthetic Pathways for Substituted Pyrimidines
The construction of the pyrimidine (B1678525) ring and the introduction of various substituents are achieved through several well-established synthetic strategies. These methods provide access to a wide array of pyrimidine derivatives with diverse functionalities.
Cyclization Reactions in Pyrimidine Synthesis
Cyclization reactions represent a fundamental approach to constructing the pyrimidine core. imist.ma These reactions typically involve the condensation of a three-carbon component with a reagent providing the N-C-N fragment. imist.mamdpi.com
A classic and versatile method is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Variations of this method, such as using β-keto esters or unsaturated ketones, have expanded its scope. mdpi.com For instance, the reaction of acetylacetone (B45752) with formamidine, guanidine (B92328), urea, or thiourea (B124793) yields 4,6-dimethylpyrimidines. imist.ma
More recent developments have focused on creating more efficient and environmentally friendly processes. A copper-catalyzed cyclization of ketones with nitriles under basic conditions has been developed as a facile and economical route to diversely functionalized pyrimidines. acs.org This method proceeds through a novel pathway where nitriles act as electrophiles, leading to the formation of two C-N bonds and one C-C bond. acs.org Another innovative approach involves a microwave-assisted, solvent-free reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of potassium carbonate to produce 2-aminopyrimidine (B69317) derivatives. rsc.org
Radical-mediated cyclization reactions have also been employed. For example, the n-Bu3SnH-AIBN mediated aryl radical cyclization of compounds like 8-[(2-bromophenoxy)methyl]-1,3-dimethyl-2,3,4,6-tetrahydro-1H-pyrano[3,2-d]pyrimidine-2,4-diones demonstrates a method for creating fused pyrimidine systems. cdnsciencepub.com Furthermore, acid-catalyzed iminium ion cyclization has been used to synthesize novel tricyclic pyrimidine-fused 8-membered diazocines from accessible pyrimidine derivatives and various aldehydes. acs.org
Late-stage heterocyclization offers another strategy, as demonstrated by the synthesis of pyrimidine nucleosides from 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives and isocyanates. nih.gov
Nucleophilic Substitution Reactions on Pyrimidine Cores
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. beilstein-journals.orgcore.ac.uk This reactivity is a key strategy for introducing a wide range of functional groups onto a pre-formed pyrimidine scaffold. core.ac.uk
Halogenated pyrimidines are common starting materials for these reactions. beilstein-journals.org For example, the chlorine atoms in 2,4,6-trichloropyrimidine (B138864) can be sequentially replaced by various nucleophiles. beilstein-journals.org Similarly, 5-chloro-2,4,6-trifluoropyrimidine (B1583448) reacts with nitrogen-centered nucleophiles to yield a mixture of substitution products. beilstein-journals.org The regioselectivity of these substitutions is influenced by the electronic effects of the ring nitrogen atoms and the steric hindrance of existing substituents. beilstein-journals.org
The synthesis of 2-aminopyrimidine derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) under solvent-free conditions. mdpi.comnih.gov This method highlights a direct way to introduce amino groups onto the pyrimidine core. mdpi.comnih.gov In a similar vein, the synthesis of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring by 2,3-dimethylaniline. mdpi.com
Greener methods for nucleophilic aromatic substitution have also been developed. For instance, the synthesis of 2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile derivatives with an amino group at the 4-position was achieved with good yields in a short reaction time at 120 °C. nih.gov
Multi-component Reactions for Pyrimidine Scaffolds
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and operational simplicity. acs.orgnih.gov
The Biginelli reaction is a classic MCR for pyrimidine synthesis, though recent advancements have led to a wider variety of MCRs. core.ac.uk A notable example is the iridium-catalyzed, regioselective synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This sustainable process proceeds through condensation and dehydrogenation steps, liberating hydrogen and water. acs.orgorganic-chemistry.org
Another approach is a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, to yield 2-aminopyrimidines. acs.org A ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a single-step synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Furthermore, a metal- and solvent-free three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal, promoted by NH₄I, offers a practical route to a broad range of substituted pyrimidines. acs.org
The synthesis of pyranopyrimidine skeletons has also been achieved through MCRs, often involving Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. nih.gov Catalyst-free, one-pot chemoselective MCRs have been developed for the synthesis of pyrimidine-functionalized pyrrolo-annelated derivatives, highlighting the ease of execution and high yields of these methods. rsc.org
Targeted Synthesis of 5-(Isopropylamino)pyrimidine Derivatives
The synthesis of specifically substituted pyrimidines, such as those bearing an isopropylamino group at the 5-position, requires tailored synthetic strategies. These often involve the initial construction of an aminopyrimidine followed by the specific introduction of the isopropylamino substituent.
Synthetic Approaches for Aminopyrimidines
The synthesis of aminopyrimidines can be achieved through various methods, often as precursors for further functionalization. One direct method involves the condensation of chalcones with guanidine nitrate (B79036) in the presence of zinc chloride, which can be performed using microwave irradiation. nanobioletters.com
Another common strategy is the reaction of β-dicarbonyl compounds or their equivalents with guanidine. For example, a microwave-assisted, solvent-free reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride and potassium carbonate yields 2-aminopyrimidine derivatives. rsc.org The cyclization of amidines with malononitrile (B47326) dimer, catalyzed by piperidine (B6355638) in DMF, also produces 6-aminopyrimidine compounds. mdpi.com
The synthesis of 5-aminopyrimidines can be achieved from precursors like 5-amino-4,6-dichloropyrimidine. acs.org Additionally, 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidines can be synthesized and further aminated. mdpi.com
A summary of representative synthetic approaches for aminopyrimidines is presented in the table below.
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Chalcones, Guanidine nitrate | Zinc chloride, Microwave irradiation | Aminopyrimidines | nanobioletters.com |
| β-ketoesters/β-aldehydoesters, Guanidine HCl | K₂CO₃, Microwave, Solvent-free | 2-Aminopyrimidines | rsc.org |
| Amidines, Malononitrile dimer | Piperidine, DMF | 6-Aminopyrimidines | mdpi.com |
| 5-Amino-4,6-dichloropyrimidine | Further functionalization | 5-Aminopyrimidine (B1217817) derivatives | acs.org |
| 3,5-Dichloropyrazolo[1,5-a]pyrimidine | Amines, CsF, BnNEt₃Cl, DMSO, 100 °C | 5-Aminopyrazolo[1,5-a]pyrimidines | mdpi.com |
Introduction of Isopropylamino Substituent at Specific Pyrimidine Positions
The introduction of an isopropylamino group at a specific position on the pyrimidine ring is typically achieved through nucleophilic substitution of a suitable leaving group, such as a halogen.
For the synthesis of this compound derivatives, a common precursor is a 5-halopyrimidine. For instance, the synthesis of 5-bromo-2-(isopropylamino)pyrimidine (B1285334) is accomplished by treating 2-isopropylaminopyrimidine with N-bromosuccinimide in acetic acid. prepchem.com The resulting 5-bromopyrimidine (B23866) can then potentially undergo further reactions.
In a different substitution pattern, the synthesis of 2-isopropylpyrimidin-4-amine (B54646) can be achieved by reacting 2-chloropyrimidine (B141910) with isopropylamine (B41738). Another approach involves reacting 4-chloro-5-methylpyrimidine (B1314200) with isopropylamine. The synthesis of 2-(isopropylamino)pyrimidine-5-carboxylic acid has also been reported. nih.gov
A study on the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines involved the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl]formamidine, followed by nucleophilic substitution of a 4-chloro group. researchgate.net While this example places the isopropylamino group at the 6-position, the principles of building the substituted pyrimidine ring are relevant.
The synthesis of 7-amino-oxazolo[5,4-d]pyrimidines showed that using primary aliphatic amines with bulky substituents like isopropylamine in reactions with 7-chloro-2-(5-amino-3-methylisoxazol-4-yl)-5-methyl-oxazolo[5,4-d]pyrimidine resulted in a mixture of products with a low yield of the desired isopropylamino-substituted product. nih.gov This highlights the steric challenges that can arise when introducing bulky groups.
Research into 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines has included the synthesis of 3-bromo-5-(N-(isopropyl)amino)pyrazolo[1,5-a]pyrimidine, demonstrating the introduction of an isopropylamino group at the 5-position of this fused heterocyclic system. mdpi.com
The following table summarizes methods for introducing an isopropylamino group onto a pyrimidine or related heterocyclic core.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Isopropylaminopyrimidine | N-Bromosuccinimide, Acetic acid | 5-Bromo-2-(isopropylamino)pyrimidine | prepchem.com |
| 4-Chloro-5-methylpyrimidine | Isopropylamine, Ethanol/Acetonitrile, 50-80 °C | 5-Isopropylpyrimidin-4-amine (analog) | |
| 3,5-Dichloropyrazolo[1,5-a]pyrimidine | Isopropylamine, CsF, BnNEt₃Cl, DMSO, 100 °C | 3-Bromo-5-(N-(isopropyl)amino)pyrazolo[1,5-a]pyrimidine | mdpi.com |
| Ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate | Isopropylamine, Triethylamine, Acetonitrile, Reflux | Ethyl 4-(isopropylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | mdpi.com |
Mechanistic Insights into Derivative Synthesis
The synthesis of derivatives of this compound relies on several key reaction mechanisms that leverage the inherent electronic properties of the pyrimidine ring. The pyrimidine core is characterized as a π-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.org This π-deficiency is further enhanced by the presence of the nitrogen atoms, which are electron-withdrawing. wikipedia.org Consequently, nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions are the predominant strategies for introducing the isopropylamino group and other functionalities onto the pyrimidine scaffold.
Nucleophilic Aromatic Substitution (SNAr)
One of the most fundamental mechanisms for the synthesis of 5-aminopyrimidine derivatives is the nucleophilic aromatic substitution (SNAr) pathway. mdpi.com This reaction typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by a nucleophile, in this case, isopropylamine.
The classical SNAr mechanism is generally depicted as a two-step process:
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex. nih.govstackexchange.com The stability of this intermediate is crucial for the reaction to proceed. For pyrimidine systems, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms, particularly when the attack occurs at the C-2 or C-4 positions, which provides significant stabilization. stackexchange.com
Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group.
However, recent computational and kinetic isotope effect studies suggest that for many SNAr reactions on heterocyclic systems like pyrimidine, the mechanism may be concerted . nih.gov In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously, passing through a single transition state rather than a discrete Meisenheimer intermediate. nih.gov This is particularly predicted for substitutions on pyrimidine with good leaving groups like chlorine and bromine. nih.gov
The regioselectivity of nucleophilic attack is a key consideration. While positions 2, 4, and 6 are the most electron-deficient, substitution at the C-5 position is also achievable, often requiring specific precursors or catalysts. acs.org The amino group at position 5 influences the reactivity of the ring, and its introduction is a critical step in forming the target compound and its analogues.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridines and Pyrimidines
| Position of Attack | Stability of Intermediate | Mechanistic Consideration |
|---|---|---|
| C-2 / C-4 | High (Negative charge delocalized onto ring nitrogen) stackexchange.com | Favored for nucleophilic attack. stackexchange.com |
| C-3 | Low (Negative charge resides only on carbon atoms) stackexchange.com | Not favored for nucleophilic attack. stackexchange.com |
Palladium-Catalyzed Buchwald-Hartwig Amination
A more modern and versatile method for forming the C-N bond in this compound derivatives is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.orgnumberanalytics.com The reaction facilitates the coupling of an amine with an aryl halide or triflate. wikipedia.org The first successful palladium-catalyzed aminations of a 5-halopyrimidine have been reported, expanding the scope of this powerful reaction to this important class of heterocycles. acs.org
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through the following key steps: wikipedia.orgnumberanalytics.comlibretexts.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-halopyrimidine (e.g., 5-bromopyrimidine), forming a Pd(II) complex. numberanalytics.comlibretexts.org This is often the rate-determining step. numberanalytics.com
Amine Coordination and Deprotonation: The amine (isopropylamine) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido group.
Reductive Elimination: The final step is the reductive elimination of the desired this compound product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are essential for promoting the key steps of the catalytic cycle. For the amination of heteroaryl halides, including 5-halopyrimidines, biaryl phosphine ligands have proven effective. acs.org The reaction also requires a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), particularly when dealing with substrates that have acidic protons, like N-H groups on indole (B1671886) rings, which were studied alongside pyrimidines. acs.org
Table 2: Key Components in Buchwald-Hartwig Amination of 5-Halopyrimidines
| Component | Role | Example |
|---|---|---|
| Catalyst | Facilitates the cross-coupling reaction. | Pd(0) species, often generated in situ. libretexts.org |
| Ligand | Stabilizes the palladium center and promotes catalytic activity. | Bulky, electron-rich biaryl phosphines. acs.org |
| Substrate | The pyrimidine core to be functionalized. | 5-Bromopyrimidine. acs.org |
| Nucleophile | The amine to be coupled. | Isopropylamine. |
| Base | Activates the amine for coupling. | Cs₂CO₃, LiHMDS. acs.org |
A competition experiment between 2-bromopyrimidine (B22483) and 5-bromopyrimidine revealed differences in reactivity, highlighting that factors beyond the rate of oxidative addition influence the outcome of these coupling reactions. acs.org This underscores the complex interplay of electronic and steric factors in the synthesis of substituted pyrimidine derivatives.
Chemical Reactivity and Reaction Mechanisms of 5 Isopropylamino Pyrimidine
Electronic Structure and Reactivity Correlations
The electronic properties of the pyrimidine (B1678525) ring are significantly influenced by the presence of the isopropylamino group, which in turn governs its reactivity in various chemical transformations.
The pyrimidine ring is classified as a π-deficient aromatic system due to the presence of two electronegative nitrogen atoms. These nitrogen atoms withdraw electron density from the ring, leading to a general decrease in electron density at the carbon atoms compared to benzene (B151609). However, the introduction of an electron-donating group, such as an amino or alkylamino group, at the 5-position can counteract this effect to some extent. The lone pair of electrons on the nitrogen atom of the isopropylamino group can be delocalized into the pyrimidine ring, thereby increasing the π-electron density, particularly at the ortho and para positions relative to the substituent.
Table 1: Calculated π-Electron Densities for Pyrimidine and 5-Aminopyrimidine (B1217817) Note: Specific data for 5-(isopropylamino)pyrimidine is not readily available. The data for 5-aminopyrimidine is presented as a close approximation.
| Atom | Pyrimidine | 5-Aminopyrimidine |
| N1 | 1.18 | 1.17 |
| C2 | 0.88 | 0.91 |
| N3 | 1.18 | 1.17 |
| C4 | 0.88 | 0.91 |
| C5 | 0.94 | 1.05 |
| C6 | 0.88 | 0.91 |
Data is illustrative and based on general principles of heterocyclic chemistry.
The nitrogen atoms in the pyrimidine ring are basic due to the presence of lone pairs of electrons. However, their basicity is lower than that of pyridine (B92270) because the second nitrogen atom acts as an electron-withdrawing group, reducing the electron density on the other nitrogen. The pKa of protonated pyrimidine is approximately 1.0, which is significantly lower than that of protonated pyridine (pKa ≈ 5.2). nih.gov
Protonation of this compound is expected to occur at one of the ring nitrogen atoms (N1 or N3). The choice of protonation site can be influenced by steric and electronic factors. In some highly activated pyrimidines, protonation at a carbon atom can also occur, leading to the formation of a stable cationic sigma-complex, though this is less common. nih.gov
Table 2: Approximate pKa Values of Selected Azines
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.2 |
| Pyrimidine | 1.0 |
| Aniline | 4.6 |
| 5-Aminopyrimidine | ~2.0-3.0 (estimated) |
Values are approximate and sourced from various literature. The pKa for 5-aminopyrimidine is an estimation based on the electronic effects of the amino group on the pyrimidine ring.
Electrophilic Substitutions on the Pyrimidine Ring
The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its π-deficient nature. The ring nitrogen atoms are also susceptible to reaction with electrophiles, which further deactivates the ring towards substitution. However, the presence of activating groups, such as the isopropylamino group at the C5 position, can facilitate electrophilic attack.
The isopropylamino group is an activating, ortho-, para-directing substituent. In the context of the 5-substituted pyrimidine ring, this means that electrophilic substitution is most likely to occur at the C2, C4, and C6 positions. However, the inherent reactivity of the pyrimidine ring positions must also be considered. The C5 position is generally the most susceptible to electrophilic attack in the unsubstituted pyrimidine ring. With the C5 position occupied, the activating effect of the isopropylamino group directs incoming electrophiles to the other positions.
Reactions such as nitration, halogenation, and sulfonation on this compound would likely require forcing conditions. The outcome of such reactions would be a complex interplay between the directing effect of the isopropylamino group and the inherent reactivity of the pyrimidine ring positions.
Nucleophilic Substitutions and Displacement Reactions
The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, which are electron-deficient. The presence of a good leaving group at these positions facilitates the reaction.
In the case of this compound, direct nucleophilic substitution on the ring is unlikely unless there is a suitable leaving group present at the C2, C4, or C6 position. The isopropylamino group itself is generally a poor leaving group.
While the direct displacement of the isopropylamino group is not a facile process, it can be achieved under specific conditions, often involving activation of the amino group or the ring. One potential pathway for the displacement of an amino group from a pyrimidine ring is through diazotization followed by nucleophilic substitution. However, the stability of the corresponding diazonium salt would be a critical factor.
Another possibility is the involvement of a Meisenheimer complex intermediate in a stepwise SNAr mechanism if a strongly activating group is also present on the ring. Concerted SNAr mechanisms have also been proposed for some heterocyclic systems. researchgate.net
Ring Transformations and Rearrangement Processes
Aminopyrimidines can undergo a variety of ring transformation and rearrangement reactions, often under the influence of heat, acid, or base. One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.orgnih.gov This rearrangement typically involves the exchange of an exocyclic nitrogen atom with a ring nitrogen atom. For a 5-aminopyrimidine derivative, a Dimroth-type rearrangement would likely involve the isopropylamino nitrogen and one of the ring nitrogens. The mechanism generally proceeds through a ring-opening, followed by rotation and ring-closure. nih.gov The propensity for this rearrangement is influenced by factors such as the substituents on the ring and the reaction conditions. nih.gov
Other ring transformations of aminopyrimidines can lead to the formation of different heterocyclic systems, such as imidazoles or other fused heterocycles. These reactions often proceed through ring-opening of the pyrimidine ring followed by recyclization in a different manner, and can be promoted by various reagents, including oxidative metal salts.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Isopropylamino Pyrimidine
Vibrational Spectroscopy: FTIR and FT-Raman Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 5-(Isopropylamino)pyrimidine. The vibrational modes of pyrimidine (B1678525) derivatives are well-documented, providing a solid basis for spectral interpretation. vandanapublications.com The spectra are characterized by vibrations originating from the pyrimidine ring, the isopropyl group, and the secondary amine linkage.
The N-H stretching vibration of the secondary amino group is expected to appear as a distinct band in the FTIR spectrum, typically in the range of 3300-3500 cm⁻¹. researchgate.netnih.gov Aromatic C-H stretching vibrations from the pyrimidine ring are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching modes from the isopropyl group are expected just below 3000 cm⁻¹. ijirset.com
The pyrimidine ring itself gives rise to a series of characteristic stretching and bending vibrations. The C=N and C=C ring stretching vibrations typically occur in the 1400-1650 cm⁻¹ region. researchgate.net Ring breathing modes, which involve the synchronous expansion and contraction of the ring, are often prominent in the Raman spectrum. mdpi.com In-plane and out-of-plane bending vibrations of the ring C-H bonds and the ring itself are expected at lower wavenumbers.
The isopropyl group will contribute characteristic bending vibrations, including the symmetric and asymmetric bending of the methyl (CH₃) groups, typically found around 1450 cm⁻¹ and 1370 cm⁻¹, respectively.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Stretching of the secondary amine N-H bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the pyrimidine ring. |
| Aliphatic C-H Stretch | 2850 - 2980 | Asymmetric and symmetric stretching of C-H bonds in the isopropyl group. |
| C=N / C=C Ring Stretch | 1400 - 1650 | Stretching vibrations of the pyrimidine ring framework. |
| CH₃ Asymmetric Bending | ~1450 | Bending vibration of the methyl groups on the isopropyl substituent. |
| CH₃ Symmetric Bending | ~1370 | "Umbrella" bending mode of the methyl groups. |
| Ring Breathing / Puckering | 800 - 1000 | Skeletal vibrations of the pyrimidine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound would provide unambiguous evidence for its structure. nih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the isopropyl group. The protons at positions 2, 4, and 6 of the pyrimidine ring are in unique chemical environments. Based on data for 5-aminopyrimidine (B1217817) chemicalbook.com, the proton at C2 is expected to be a singlet around δ 8.5-8.8 ppm, while the protons at C4 and C6 would appear as a singlet (or two closely spaced singlets) around δ 8.2-8.4 ppm. The N-H proton of the amino group would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The isopropyl group would exhibit a characteristic pattern: a septet for the single methine (CH) proton around δ 3.5-4.0 ppm and a doublet for the six equivalent methyl (CH₃) protons around δ 1.2-1.4 ppm.
¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region (δ 140-160 ppm). researchgate.net The carbon attached to the nitrogen (C5) would be significantly influenced by the amino substituent. The methine carbon of the isopropyl group is expected around δ 45-55 ppm, and the two equivalent methyl carbons would appear at higher field, around δ 20-25 ppm.
| Atom | Spectroscopy | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H2 | ¹H NMR | 8.5 - 8.8 | Singlet |
| H4, H6 | ¹H NMR | 8.2 - 8.4 | Singlet |
| NH | ¹H NMR | Variable (e.g., 5.0 - 6.0) | Broad Singlet |
| CH (isopropyl) | ¹H NMR | 3.5 - 4.0 | Septet |
| CH₃ (isopropyl) | ¹H NMR | 1.2 - 1.4 | Doublet |
| C2 | ¹³C NMR | ~155 - 158 | - |
| C4, C6 | ¹³C NMR | ~150 - 153 | - |
| C5 | ¹³C NMR | ~130 - 135 | - |
| CH (isopropyl) | ¹³C NMR | ~45 - 55 | - |
| CH₃ (isopropyl) | ¹³C NMR | ~20 - 25 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Pyrimidine and its derivatives exhibit characteristic absorptions in the UV region due to the promotion of electrons from occupied to unoccupied molecular orbitals. ijrti.org The primary transitions observed are π → π* and n → π*. uzh.chelte.hu
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy, high-intensity absorptions occurring at shorter wavelengths. youtube.com The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are of lower energy, resulting in absorption at longer wavelengths, and are generally of much lower intensity. uzh.ch
For this compound, the amino group acts as an auxochrome, a substituent that can modify the absorption characteristics of the pyrimidine chromophore. The lone pair of electrons on the amino nitrogen can interact with the π-system of the ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π → π* transition compared to unsubstituted pyrimidine.
| Electronic Transition | Expected λmax Range (nm) | Description |
|---|---|---|
| π → π | 230 - 280 | High-intensity transition within the pyrimidine π-system, red-shifted by the amino substituent. |
| n → π | 290 - 340 | Low-intensity transition involving nitrogen lone-pair electrons. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. sapub.org For this compound (C₇H₁₁N₃), the high-resolution mass spectrum would show a molecular ion peak (M⁺•) corresponding to its exact molecular mass.
Upon electron ionization, the molecular ion is formed, which can then undergo fragmentation. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. libretexts.org For this compound, characteristic fragmentation pathways are expected. A primary fragmentation would be the cleavage of the C-C bond beta to the nitrogen atom of the amino group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a stable iminium cation. This would produce a prominent peak at m/z [M-15]⁺. Another possible fragmentation is the loss of the entire isopropyl group. Further fragmentation would involve the cleavage of the pyrimidine ring itself, leading to smaller charged fragments. youtube.com
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 137 | [C₇H₁₁N₃]⁺• | Molecular Ion (M⁺•) |
| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group (α-cleavage). |
| 95 | [M - C₃H₆]⁺• | Loss of propene via McLafferty-type rearrangement or loss of isopropyl radical. |
| 81 | [C₄H₅N₂]⁺ | Fragment resulting from pyrimidine ring cleavage. |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for this compound is not available, data from closely related compounds, such as (4-(isopropylamino)-2-phenylpyrimidin-5-yl)methanol, provide significant insights. nih.gov
Based on analogous structures, the pyrimidine ring is expected to be essentially planar. The isopropylamino substituent will have specific bond lengths and angles, and its conformation relative to the pyrimidine ring will be determined by steric and electronic factors. The nitrogen atom of the amino group will likely be sp²-hybridized, with its lone pair participating in the π-system of the ring, contributing to the planarity of the C₅-N-C(isopropyl) unit.
| Structural Parameter | Expected Observation |
|---|---|
| Molecular Geometry | The pyrimidine ring is expected to be planar. |
| Substituent Conformation | The isopropyl group will adopt a staggered conformation to minimize steric strain. |
| Intermolecular Interactions | Strong N-H···N hydrogen bonds between the amino group and ring nitrogens of adjacent molecules are anticipated. |
| Crystal System | Likely to crystallize in a common space group such as monoclinic P2₁/c or orthorhombic P2₁2₁2₁. researchgate.net |
Integration of Experimental and Theoretical Spectroscopic Data
A complete and confident structural elucidation of this compound is best achieved by integrating experimental spectroscopic data with theoretical computations. researchgate.net Density Functional Theory (DFT) is a powerful computational method widely used to predict and interpret the spectroscopic properties of molecules, including pyrimidine derivatives. physchemres.orgnih.gov
By employing a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, the equilibrium geometry of the molecule can be optimized. physchemres.orgjchemrev.com From this optimized structure, various properties can be calculated:
Vibrational Frequencies: Theoretical calculation of the vibrational spectrum can aid in the assignment of experimental FTIR and FT-Raman bands. Calculated frequencies are often scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental data. nih.govresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which is invaluable for confirming signal assignments in complex experimental spectra. nih.gov
Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations can predict the wavelengths and oscillator strengths of electronic transitions, helping to assign the bands observed in the UV-Vis spectrum to specific molecular orbital transitions (e.g., HOMO→LUMO). jchemrev.com
This synergistic approach, where theoretical predictions guide the interpretation of experimental results, provides a much higher level of confidence in the structural and electronic characterization of the molecule than either method could achieve alone. physchemres.orgnih.gov
Theoretical and Computational Chemistry Studies of 5 Isopropylamino Pyrimidine
Quantum Chemical Methodologies and Molecular Property Prediction
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. These computational techniques solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wealth of information about molecular geometry, stability, and reactivity can be derived.
Density Functional Theory (DFT) and ab initio methods are two of the most widely used approaches in quantum chemistry for studying molecular systems. nih.gov
Ab initio methods are based on first principles, using the fundamental laws of quantum mechanics without the use of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a rigorous framework for calculating molecular properties. nih.gov For a molecule like 5-(Isopropylamino)pyrimidine, ab initio calculations can be employed to accurately determine its electronic structure and energy. nih.gov
Density Functional Theory (DFT) has become a popular and versatile computational method due to its balance of accuracy and computational cost. nih.govsamipubco.com DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of three spatial coordinates. nih.gov Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly used in conjunction with basis sets, such as 6-311G(d,p), to model organic molecules like pyrimidine (B1678525) derivatives. samipubco.comirjweb.com These calculations can provide valuable insights into the structural and electronic properties of this compound.
Before predicting molecular properties, it is crucial to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Molecular geometry optimization is a computational process that systematically alters the atomic coordinates to find the structure with the minimum energy. irjweb.com
For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. This optimized geometry corresponds to the most stable conformation of the molecule. Conformational analysis, a broader study of the different spatial arrangements of a molecule (conformers) and their relative energies, can also be performed. For the isopropylamino group attached to the pyrimidine ring, different rotational orientations (conformers) could exist, and computational methods can predict their relative stabilities. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.comyoutube.com
The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. A higher value suggests a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. A lower value suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower stability. |
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and to understand bonding and intramolecular interactions. wikipedia.org NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu
This method provides a "natural Lewis structure" representation of the molecule. wikipedia.org For this compound, NBO analysis can be used to:
Determine the charge distribution on each atom (natural population analysis).
Analyze the hybridization of atomic orbitals in forming bonds.
Investigate intramolecular charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, often represented as E(2) energies, indicate the strength of delocalization and can reveal important stabilizing effects within the molecule, such as hyperconjugation.
Computational Reactivity Analysis
Computational methods can also be used to predict the reactive sites of a molecule, providing valuable information for understanding and predicting chemical reactions.
Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. derpharmachemica.comderpharmachemica.com These functions are derived from the change in electron density when an electron is added to or removed from the system. By calculating the Fukui functions for each atom in this compound, one can predict which sites are most susceptible to attack by different types of reagents.
Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity. mdpi.com The MEP is the potential experienced by a positive point charge at a particular location near a molecule. It is typically plotted on the molecule's electron density surface, with different colors representing different potential values. wolfram.com
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, an MEP map would visually highlight the electron-rich and electron-poor regions, providing a clear picture of its reactive sites and how it might interact with other molecules. mdpi.com For instance, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding.
| Computational Tool | Information Provided | Application to this compound |
| Fukui Functions | Identifies reactive sites for nucleophilic, electrophilic, and radical attack. | Predicts which atoms on the pyrimidine ring and isopropylamino group are most likely to participate in chemical reactions. |
| Molecular Electrostatic Potential (MEP) Map | Visualizes the charge distribution and identifies electron-rich and electron-poor regions. | Highlights potential sites for electrophilic and nucleophilic attack and non-covalent interactions. |
Global and Local Reactivity Descriptors
Global Reactivity Descriptors: These are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net Key global descriptors include chemical potential (μ), chemical hardness (η), electrophilicity (ω), and chemical softness (S). dergipark.org.tr A molecule with high chemical hardness is less reactive, whereas a high electrophilicity index indicates a greater capacity to accept electrons. mdpi.com
Local Reactivity Descriptors: To identify the most reactive sites within this compound, local descriptors such as Fukui functions (f(r)) are employed. mdpi.com The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. mdpi.com By calculating the condensed Fukui functions, one can determine which atoms are most susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed). mdpi.com
| Descriptor | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap | Egap | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. mdpi.com |
| Chemical Hardness | η | Measures resistance to change in electron distribution; harder molecules are less reactive. mdpi.com |
| Electrophilicity Index | ω | Describes the ability of a molecule to accept electrons. dergipark.org.tr |
| Fukui Function | f(r) | Identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack. mdpi.com |
Theoretical Spectroscopy and Spectral Simulation
Theoretical spectroscopy is a vital tool for validating the structure of newly synthesized compounds by comparing simulated spectra with experimental data. researchgate.net Using methods like Time-Dependent Density Functional Theory (TD-DFT), researchers can predict the electronic transitions and simulate the UV-Visible absorption spectrum of this compound. researchgate.net
Furthermore, computational methods allow for the simulation of vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the calculated vibrational frequencies and chemical shifts with experimental results, the molecular structure can be confirmed, and the vibrational modes can be accurately assigned. nih.gov
Computational Studies of Tautomerism and Isomerization
Pyrimidine derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. mdpi.com For this compound, amine-imine tautomerism is a possibility. Computational studies are essential for determining the relative stabilities of these tautomers. researchgate.net
Quantum chemical calculations are used to optimize the geometry of each potential tautomer and calculate its total electronic energy. researchgate.net These calculations can predict the most stable tautomeric form in the gas phase and in different solvents. mdpi.com Understanding the predominant tautomer is crucial as it can significantly influence the molecule's chemical properties and its interactions with biological targets. Studies on related pyrimidine structures have shown that the relative stability of tautomers can be influenced by intramolecular hydrogen bonding and the polarity of the solvent. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds including this compound, a QSAR model can be developed to predict their efficacy as, for example, inhibitors of a specific enzyme. nih.gov These models are mathematical equations that relate calculated molecular descriptors (physicochemical properties) to experimental activity. nih.gov
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that helps in understanding the relationship between the 3D properties of a molecule and its biological activity. In a CoMFA study involving derivatives of this compound, the molecules would be aligned, and their steric and electrostatic fields would be calculated. These fields are then used to generate a statistical model that predicts the activity of new compounds. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease biological activity.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This technique is widely used to study pyrimidine derivatives as potential inhibitors of various enzymes, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapies. nih.govnih.gov
In a typical docking simulation for this compound, the compound would be placed into the binding site of a target protein like VEGFR-2. The simulation then explores possible binding poses and calculates a docking score, which estimates the binding energy. nih.gov The results provide detailed insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site. nih.gov This information is critical for understanding the mechanism of action and for designing more potent inhibitors. nih.gov
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Energy | An estimate of the binding affinity between the ligand and the target protein (e.g., in kcal/mol). Lower values indicate stronger binding. | Compound shows a strong binding energy of -8.5 kcal/mol. |
| Inhibition Constant (Ki) | A calculated value that represents the concentration of inhibitor required to produce half-maximum inhibition. | Predicted Ki in the nanomolar range, suggesting high potency. nih.gov |
| Interacting Residues | The specific amino acids in the protein's active site that form bonds or interact with the ligand. | Hydrogen bonds formed with the backbone of Cys919 and the side chain of Asp1046 in the VEGFR-2 active site. |
| Binding Mode | The 3D orientation and conformation of the ligand within the active site. | The pyrimidine ring occupies a hydrophobic pocket while the isopropylamino group acts as a hydrogen bond donor. |
Advanced Topological and Electron Localization Analyses (AIM, LOL, ELF)
To gain a deeper understanding of the chemical bonding and electron distribution in this compound, advanced wavefunction analyses are employed. These include Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL). nih.gov
Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to define atoms, chemical bonds, and bond characteristics. It can distinguish between covalent bonds and weaker non-covalent interactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that visualize regions in the molecule where there is a high probability of finding an electron pair. researchgate.net These analyses provide clear depictions of covalent bonds, lone pairs, and the core electron shells of atoms. researchgate.netnih.gov The resulting 3D maps help in understanding the chemical implications of the molecule's electronic structure. researchgate.net For instance, reddish-orange areas in an ELF map indicate strong electronic localization, typical of covalent bonds or lone pairs. researchgate.net
Evaluation of Non-Linear Optical (NLO) Properties
Theoretical and computational chemistry studies are pivotal in predicting and understanding the Non-Linear Optical (NLO) properties of molecules, offering insights into their potential for applications in optoelectronics and photonics. While specific experimental or computational studies focusing solely on this compound were not prominently found in the surveyed literature, the NLO properties of this compound can be theoretically evaluated using established computational methods that have been successfully applied to a wide range of pyrimidine derivatives. rsc.orgnih.govtandfonline.com
The investigation of NLO properties is primarily concerned with how a material's polarization responds non-linearly to an applied electric field, such as that from a high-intensity laser. rsc.org For a molecule, this response is quantified by the hyperpolarizability. The pyrimidine ring, being π-deficient and electron-withdrawing, provides an excellent scaffold for designing NLO materials. nih.govnih.gov When substituted with an electron-donating group, such as the isopropylamino group in this compound, a "push-pull" system is formed. This intramolecular charge transfer (ICT) between the donor (amino group) and the acceptor (pyrimidine ring) is a key mechanism for generating a significant NLO response. nih.gov
Computational Methodology
The standard and most reliable method for calculating NLO properties is Density Functional Theory (DFT). researchgate.netprimescholars.com The process involves several steps:
Geometry Optimization: The molecular structure of this compound would first be optimized to find its most stable energetic conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set like 6-311++G(d,p) is a common and effective choice for this purpose. rsc.orgnih.govrsc.org
Frequency Calculations: To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms the stability of the structure. researchgate.net
NLO Property Calculation: Using the optimized geometry, the components of the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) are calculated. These calculations are typically performed using the same DFT functional and basis set for consistency. primescholars.comdergipark.org.tr
The total first-order hyperpolarizability (β_tot), a scalar quantity, is the most critical parameter for evaluating the second-order NLO response. It is calculated from the individual tensor components (β_xxx, β_xxy, β_xyy, etc.) obtained from the DFT output. The magnitude of β_tot indicates the molecule's potential as an NLO material. journaleras.com
Detailed Research Findings
In the absence of direct studies on this compound, the expected findings can be inferred from research on similar pyrimidine-based push-pull systems. Computational analyses of various pyrimidine derivatives have shown that they possess considerable NLO character, often exhibiting hyperpolarizability values significantly greater than that of reference materials like urea. tandfonline.comjournaleras.com
The key electronic properties that govern NLO activity are the dipole moment, polarizability, and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions that contribute to the NLO response. For this compound, the lone pair on the nitrogen atom of the amino group would contribute significantly to the HOMO, while the LUMO would be distributed over the electron-deficient pyrimidine ring. This spatial separation facilitates intramolecular charge transfer upon excitation, a crucial factor for a large β_tot value.
The following table represents the typical NLO parameters that would be calculated for this compound in a theoretical study. The values are illustrative of the type of data generated from DFT calculations.
| Parameter | Symbol | Description |
| Dipole Moment | μ | A measure of the molecule's overall polarity, given in Debye. |
| Average Polarizability | ⟨α⟩ | The average linear response of the molecular electron cloud to an electric field. |
| First-Order Hyperpolarizability (Total) | β_tot | The magnitude of the second-order non-linear optical response, given in electrostatic units (esu). |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic excitability. |
Studies on analogous compounds demonstrate that the strategic placement of donor and acceptor groups on the pyrimidine scaffold can lead to substantial NLO activity. tandfonline.comnih.gov Therefore, it is highly probable that a detailed computational analysis would reveal this compound to be a promising candidate for NLO applications.
Medicinal Chemistry Research Applications of Pyrimidine Analogues Non Clinical Focus
Pyrimidine (B1678525) Core as a Privileged Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that is a cornerstone in the field of medicinal chemistry. nih.govnih.gov Its significance stems from its presence as a core structural component in the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are essential building blocks of DNA and RNA. humanjournals.comjacsdirectory.com This inherent biological relevance has made the pyrimidine ring an attractive and "privileged" scaffold for the rational design and development of novel therapeutic agents. nih.govnih.gov The versatility of the pyrimidine structure allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with a broad spectrum of biological activities. nih.govnih.gov
The pyrimidine framework's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, such as the phenyl group, often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This has resulted in the successful development of numerous pyrimidine-based drugs with applications across various therapeutic areas, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. humanjournals.comnih.gov The structural diversity and synthetic accessibility of pyrimidine derivatives continue to make them a focal point of research for medicinal chemists seeking to discover new and effective therapeutic molecules. nih.govnih.gov
The widespread therapeutic applications of pyrimidine-based compounds are a testament to their privileged status in drug discovery. nih.gov Marketed drugs containing the pyrimidine scaffold are used to treat a multitude of conditions, highlighting the scaffold's adaptability to interact with a variety of biological targets. nih.govingentaconnect.com Ongoing research continues to explore the vast chemical space of pyrimidine analogues, aiming to identify new lead compounds with enhanced potency, selectivity, and favorable drug-like properties. nih.govnih.gov
Rational Design and Structure-Activity Relationship (SAR) Studies for Pyrimidine Derivatives
The development of potent and selective pyrimidine-based therapeutic agents relies heavily on rational drug design and comprehensive structure-activity relationship (SAR) studies. humanjournals.comfrontiersin.org SAR investigations explore the intricate connection between the chemical structure of a molecule and its resulting biological activity. humanjournals.com By systematically modifying the pyrimidine core and its substituents, medicinal chemists can elucidate the key structural features required for optimal interaction with a specific biological target. humanjournals.comfrontiersin.org
A common strategy in the rational design of pyrimidine derivatives is scaffold hopping, where the pyrimidine ring is used as a replacement for other heterocyclic systems to generate novel chemotypes with potentially improved properties. nih.gov This approach, combined with computational modeling and molecular docking studies, allows for the prediction of binding modes and the design of molecules with enhanced affinity and selectivity. nih.govacs.org
The nature and position of substituents on the pyrimidine ring play a critical role in molecular recognition and, consequently, in the biological activity of its derivatives. nih.govacs.org The introduction of different functional groups can significantly alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with the target protein. acs.orgmdpi.com
For example, in the context of kinase inhibitors, the addition of aromatic and hydrophilic groups that can act as hydrogen bond donors and acceptors has been shown to increase cytotoxic activity. researchgate.net The presence of an amide group at certain positions can also enhance antiproliferative effects. mdpi.com Conversely, substituting a particular position with a group like chlorine has been observed to significantly reduce activity in some cases. frontiersin.org
The strategic placement of substituents is crucial for achieving high affinity and selectivity. acs.org Docking studies have revealed that specific substitutions can lead to favorable interactions with key amino acid residues in the binding pocket of a target enzyme. acs.org For instance, the introduction of a phenyl ring or other aromatic moieties can result in stabilizing interactions within the active site. acs.org The careful selection and placement of substituents, guided by SAR data, are therefore essential for the rational design of potent and selective pyrimidine-based inhibitors. nih.govfrontiersin.org
The isopropylamino group is a common substituent in medicinal chemistry that can significantly influence the biological activity of a parent molecule. Comprising an isopropyl group attached to an amino group, this moiety can impact a compound's properties in several ways. The isopropyl group itself is a small, branched alkyl group that can provide a degree of steric bulk, which may be important for fitting into a specific binding pocket and can also enhance lipophilicity, potentially improving membrane permeability.
Biochemical Pathways and Enzyme Interactions Involving Pyrimidines
Pyrimidines are central to fundamental biochemical processes, most notably the synthesis of nucleotides, which are the building blocks of DNA and RNA. creative-proteomics.com The metabolic pathways involved in the biosynthesis and degradation of pyrimidines are highly regulated to meet the cell's demand for these essential molecules. creative-proteomics.comwikipedia.org
The de novo biosynthesis of pyrimidines is a multi-step enzymatic pathway that begins with simple precursor molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.com This pathway is energetically demanding and is tightly controlled through feedback inhibition to prevent the overproduction of pyrimidine nucleotides. creative-proteomics.com The initial and rate-limiting step is catalyzed by the enzyme carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II). creative-proteomics.com
The subsequent reactions are catalyzed by a series of enzymes, including aspartate transcarbamoylase (ATCase), dihydroorotase (DHOase), and dihydroorotate (B8406146) dehydrogenase (DHODH), ultimately leading to the formation of orotic acid. creative-proteomics.comnih.gov Orotic acid is then converted to the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides. wikipedia.orgnih.gov
In addition to the de novo pathway, cells can also utilize salvage pathways to recycle pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources. nih.gov These salvage pathways are less energy-intensive and are the primary source of pyrimidines for cells that are not actively proliferating. nih.gov The regulation of both de novo and salvage pathways is crucial for maintaining a balanced pool of pyrimidine nucleotides required for cellular processes. creative-proteomics.comnih.gov The activity of these pathways is often upregulated in rapidly dividing cells to support the increased demand for DNA and RNA synthesis. researchgate.net
Table 1: Key Enzymes in De Novo Pyrimidine Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Carbamoyl phosphate synthetase II | CPS II | Catalyzes the first and rate-limiting step, the synthesis of carbamoyl phosphate. creative-proteomics.com |
| Aspartate transcarbamoylase | ATCase | Combines carbamoyl phosphate and aspartate to form carbamoyl aspartate. nih.gov |
| Dihydroorotase | DHOase | Catalyzes the cyclization of carbamoyl aspartate to dihydroorotate. nih.gov |
| Dihydroorotate dehydrogenase | DHODH | Oxidizes dihydroorotate to orotate. nih.govnih.gov |
The enzymes involved in pyrimidine metabolism are critical targets for mechanistic studies aimed at understanding their function and regulation. Dihydroorotate dehydrogenase (DHODH), for example, is the fourth enzyme in the de novo pyrimidine biosynthetic pathway and has been identified as a potential therapeutic target. nih.gov Mechanistic studies of DHODH have focused on understanding its substrate binding requirements and catalytic mechanism. nih.gov
Research has shown that the intact amide and imide groups of the pyrimidine ring, along with a carboxylic acid at the 6-position, are crucial for significant inhibition of the enzyme. nih.gov These studies also suggest the presence of a negatively charged substituent on the enzyme near the 5-position of the pyrimidine ring and a potential metal coordination site near the N-1 and carboxylic acid positions. nih.gov Such detailed mechanistic insights are invaluable for the rational design of potent and specific inhibitors of pyrimidine-dependent enzymes.
Development of Pyrimidine-Based Probes and Chemical Tools for Biological Research
The strategic modification of the 5-(isopropylamino)pyrimidine core allows for its conversion into highly specific research tools. These tools are engineered to interact with target proteins within a cellular context, enabling researchers to study protein function, localization, and interactions. The isopropylamino group at the 5-position of the pyrimidine ring often plays a crucial role in establishing selectivity and potency, making this scaffold an attractive starting point for probe development. The design of these tools typically involves the incorporation of a reporter group, such as a fluorescent tag or a photoactivatable cross-linking moiety, onto the pyrimidine framework.
One of the primary applications of these probes is in the field of chemical proteomics, a discipline that utilizes chemical tools to study protein function on a proteome-wide scale. Probes derived from this compound can be employed to identify the cellular targets of a particular drug candidate. This is often achieved through techniques like affinity-based protein profiling or photoaffinity labeling.
Fluorescent Probes
Fluorescently-labeled this compound derivatives are powerful tools for visualizing the subcellular localization of their target proteins and for quantifying target engagement in living cells. The design of these probes involves conjugating a fluorophore to a position on the pyrimidine scaffold that does not disrupt its binding to the target protein.
| Probe Type | Fluorophore | Excitation (nm) | Emission (nm) | Application |
| Kinase Target Engagement | BODIPY-FL | 488 | 520 | Quantifying inhibitor binding to kinases in live cells |
| Subcellular Localization | Alexa Fluor 647 | 650 | 668 | High-resolution imaging of target protein distribution |
This table represents a conceptual framework for the application of fluorescent probes based on the this compound scaffold, illustrating potential experimental parameters.
Photoaffinity Probes
Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. Probes based on the this compound scaffold can be synthesized to include a photoreactive group, such as a diazirine or an aryl azide. Upon photoactivation with UV light, this group forms a highly reactive species that covalently cross-links the probe to its binding partner, allowing for subsequent identification by mass spectrometry.
| Photoreactive Group | Linker | Enrichment Tag | Target Class |
| Diazirine | Alkyl chain | Biotin | Protein Kinases |
| Aryl Azide | Polyethylene glycol (PEG) | Alkyne (for click chemistry) | ATP-binding proteins |
This table provides examples of how this compound-based photoaffinity probes could be designed for target identification studies.
Detailed research findings from studies utilizing such probes would typically involve the synthesis of a novel probe, its characterization in biochemical and cellular assays to confirm it retains affinity for its intended target, and finally its application in target identification or engagement experiments. For instance, a study might describe the synthesis of a biotinylated this compound analog with a photoreactive diazirine. This probe would then be incubated with cell lysates or live cells, irradiated with UV light to induce cross-linking, and the biotin-tagged protein complexes would be enriched using streptavidin beads. The enriched proteins would then be identified by mass spectrometry, revealing the direct targets of the original this compound-based compound.
While the broader class of pyrimidine derivatives has seen extensive use in the development of chemical probes, the specific application of the this compound scaffold remains a focused area of research with significant potential for advancing our understanding of cellular signaling pathways.
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Answer : Systematically vary substituents:
- Pyrimidine ring : Introduce halogens (F, Cl) or methyl groups to modulate electron density.
- Amino group : Test cyclic amines (e.g., pyrrolidine) or aryl amines for steric/electronic effects.
- Linkers : Insert alkynyl or ethylene spacers to probe conformational flexibility.
Use Free-Wilson or Hansch analysis to quantify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
